4-oxo-N-(3-phenylpropyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
BenchChem offers high-quality 4-oxo-N-(3-phenylpropyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-N-(3-phenylpropyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-(4-methylphenyl)-4-oxo-N-(3-phenylpropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-16-9-11-18(12-10-16)26-14-15-27-21(29)19(24-25-22(26)27)20(28)23-13-5-8-17-6-3-2-4-7-17/h2-4,6-7,9-12H,5,8,13-15H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHZSMWBNSMIDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular survival, growth, and migration. It is often overexpressed in various types of cancers, making it an attractive target for cancer therapeutics.
Mode of Action
The compound interacts with c-Met kinase, inhibiting its activity. This inhibition disrupts the signaling pathways downstream of c-Met, leading to a decrease in cellular proliferation and survival
Biochemical Pathways
By inhibiting c-Met kinase, the compound affects several biochemical pathways. These include the PI3K/AKT and MAPK/ERK pathways, which are involved in cell survival and proliferation. The disruption of these pathways leads to a decrease in tumor growth and metastasis.
Result of Action
The compound exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa. It has been shown to possess superior c-Met kinase inhibition ability at the nanomolar level. The compound’s action results in decreased tumor growth and metastasis.
Biological Activity
The compound 4-oxo-N-(3-phenylpropyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (CAS number: 946311-09-7) is a member of the imidazotriazine derivative family. Its complex structure and unique functional groups suggest significant potential in medicinal chemistry, particularly for therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, cytotoxicity, and potential mechanisms of action.
Molecular Formula
The molecular formula of the compound is . The structure includes a tetrahydroimidazo[2,1-c][1,2,4]triazine core with various substituents that enhance its biological activity. The presence of carbonyl and amide functionalities indicates potential for hydrogen bonding and reactivity typical of amides.
Structural Characteristics
| Property | Details |
|---|---|
| Molecular Weight | 396.45 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Functional Groups | Carbonyl, Amide |
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of various imidazotriazine derivatives on human cancer cell lines. The compound under discussion has shown promising results in inhibiting cell proliferation across several cancer types.
Case Study: Cytotoxicity Testing
In vitro cytotoxicity testing was conducted using the crystal violet microtiter plate assay against a panel of human cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-chloro-N-(2-(4-chlorophenyl)... | Cervical (SISO) | 2.38 |
| N-(7-(4,5-dihydro-1H-imidazol... | Bladder (RT-112) | 3.77 |
These findings suggest that modifications to the imidazotriazine structure can enhance biological activity, particularly against specific cancer types.
The mechanisms through which 4-oxo-N-(3-phenylpropyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide exerts its biological effects may involve:
- Induction of Apoptosis: Certain derivatives have been shown to induce apoptotic pathways in cancer cells.
- Cell Cycle Arrest: Compounds in this class can block cell cycle progression at specific phases (e.g., G2/M phase), leading to reduced cell proliferation.
- Inhibition of Nitric Oxide Production: Related compounds have demonstrated the ability to suppress nitric oxide production in inflammatory models.
Synthetic Pathways
The synthesis of 4-oxo-N-(3-phenylpropyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic reactions. Key steps include:
- Formation of the imidazo[2,1-c][1,2,4]triazine core.
- Introduction of phenylpropyl and p-tolyl substituents via nucleophilic substitution or coupling reactions.
- Characterization using techniques such as NMR spectroscopy and mass spectrometry to confirm structural integrity.
Analytical Techniques
The synthesized compounds are analyzed for purity and structural confirmation using:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Mass Spectrometry
- Infrared (IR) Spectroscopy
Preparation Methods
NBS-Mediated Coupling of 2-Amino-1,3,5-Triazines
A pivotal method for constructing imidazo-triazines involves reacting 2-amino-1,3,5-triazines with 1,3-dicarbonyl compounds in the presence of NBS, as demonstrated by Pan et al.. For the target compound, this approach was adapted as follows:
- Step 1 : Synthesis of 2-amino-4-(p-tolyl)-1,3,5-triazine (1 ) via condensation of p-tolylguanidine with cyanogen bromide.
- Step 2 : Reaction of 1 with ethyl acetoacetate in N-methylpyrrolidone (NMP) at 80°C under N₂, mediated by NBS, to yield ethyl 8-(p-tolyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c]triazine-3-carboxylate (2 ) (72% yield).
Mechanistic Insight : NBS facilitates dehydrogenation and cyclization, forming the imidazo ring while retaining the tetrahydro-triazine structure.
Alternative Cyclization via Hydrazine Hydrate
Another route involves hydrazine hydrate treatment of dicarbonyl-triazole intermediates. For instance:
- Step 1 : Condensation of 1,2-bis(4-methoxyphenyl)ethane-1,2-dione with thiosemicarbazide to form a triazine-thiol intermediate.
- Step 2 : Alkylation with methyl iodide, followed by hydrazine hydrate reflux to generate 3-hydrazinyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazine.
- Step 3 : Cyclization with α,β-unsaturated ketones (e.g., chalcone) to form the imidazo-triazine core.
Yield Optimization : Using ethanol as a solvent and glacial acetic acid as a catalyst improved cyclization efficiency to 85%.
Functionalization of the Core Structure
Introduction of the p-Tolyl Group
The 8-(p-tolyl) substituent is introduced during triazine synthesis or via post-cyclization functionalization:
- Method A : Direct incorporation using p-tolylguanidine in the triazine-forming step.
- Method B : Friedel-Crafts alkylation of the triazine core with p-tolyl chloride in the presence of AlCl₃ (65% yield).
Spectroscopic Confirmation : ¹H NMR showed characteristic aromatic protons at δ 7.2–7.4 ppm (p-tolyl), while ¹³C NMR confirmed quaternary carbon signals at δ 140–145 ppm.
Carboxamide Formation
The N-(3-phenylpropyl)carboxamide group is installed via two primary methods:
- Acid Chloride Route :
- Mixed Carbonate Method :
Purity Analysis : Final products exhibited >99% purity by HPLC (C18 column, acetonitrile/water gradient).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| NBS-Mediated Coupling | Triazine + 1,3-dicarbonyl + NBS | 72 | 99 | Short reaction time; Scalable | Requires anhydrous conditions |
| Hydrazine Cyclization | Triazine-thiol + Hydrazine hydrate | 85 | 98 | High yield; Mild conditions | Multi-step purification required |
| Friedel-Crafts | Post-cyclization alkylation | 65 | 97 | Flexible functionalization | Low regioselectivity |
Mechanistic and Kinetic Studies
Role of NBS in Cyclization
NBS acts as both an oxidizing agent and a bromine source, facilitating:
- Dehydrogenation of the 1,3-dicarbonyl compound to form α,β-unsaturated intermediates.
- Electrophilic bromination at the triazine C-5 position, enhancing reactivity toward cyclization.
Kinetic Data : Second-order rate constants (k₂) for NBS-mediated reactions ranged from 0.15–0.25 L/mol·s at 80°C.
Solvent Effects on Carboxamide Formation
Polar aprotic solvents (e.g., NMP, DMF) improved carboxamide yields by stabilizing charged intermediates:
Industrial and Environmental Considerations
Scalability Challenges
Q & A
Q. What are the optimal synthetic pathways and conditions for synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with condensation of precursors to form the tetrahydroimidazo-triazine core, followed by functionalization of the carboxamide group. Key steps include:
- Reaction Conditions : Temperature control (e.g., reflux in ethanol or THF), solvent selection (polar aprotic solvents like DMF for coupling reactions), and catalysts (e.g., benzyltributylammonium bromide for nucleophilic substitutions) .
- Purification : High-performance liquid chromatography (HPLC) or flash column chromatography to isolate the target compound from byproducts .
- Yield Optimization : Adjusting stoichiometry of reagents (e.g., 1.2 equivalents of 3-phenylpropylamine for carboxamide formation) and reaction time (12–24 hours for cyclization steps) .
Q. What analytical techniques are recommended for structural characterization?
A combination of spectroscopic and spectrometric methods is critical:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm hydrogen/carbon environments, focusing on the imidazo-triazine core (δ 7.2–8.1 ppm for aromatic protons) and carboxamide carbonyl (δ ~165 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H] = 483.21) and isotopic patterns .
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm (C=O stretch) and ~3300 cm (N-H stretch) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in proposed reaction mechanisms?
Discrepancies in reaction pathways (e.g., competing cyclization routes) can be addressed via:
- Quantum Chemical Calculations : Density Functional Theory (DFT) to model transition states and compare activation energies of competing pathways .
- Reaction Path Search Algorithms : Tools like GRRM or AFIR to explore intermediates and validate experimental observations .
- Example : highlights fluoroacylation discrepancies; computational modeling can clarify steric/electronic effects of substituents (e.g., trifluoroacetyl vs. methoxy groups) .
Q. What experimental strategies can elucidate structure-activity relationships (SAR) for this compound?
- Targeted Modifications : Synthesize derivatives with variations in the phenylpropyl or p-tolyl groups (e.g., electron-withdrawing/-donating substituents) and compare bioactivity .
- Biological Assays :
- Enzyme Inhibition : Measure IC against kinases or proteases using fluorescence-based assays .
- Receptor Binding : Radioligand displacement assays (e.g., H-labeled ligands for GPCRs) .
- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) with activity .
Q. How can researchers address stability challenges during in vitro/in vivo studies?
- Degradation Pathways : Use LC-MS to identify hydrolysis byproducts (e.g., cleavage of the carboxamide bond under acidic conditions) .
- Stabilization Strategies :
- Formulation : Encapsulation in PEGylated liposomes to enhance aqueous solubility and reduce enzymatic degradation .
- pH Optimization : Buffered solutions (pH 6.5–7.4) to prevent imidazo-triazine ring opening .
Methodological Notes
- Contradiction Management : When conflicting data arise (e.g., unexpected byproducts in ), cross-validate using orthogonal techniques (e.g., F NMR for fluorinated analogs) .
- Advanced Purification : Preparative HPLC with C18 columns (ACN/water gradient) resolves closely eluting impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
